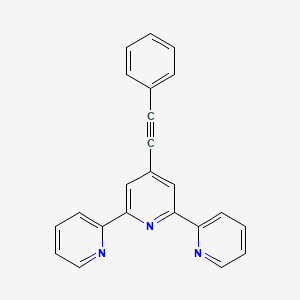
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a phenylethynyl group attached to a pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the coupling of 2,6-dipyridin-2-ylpyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
科学研究应用
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of proliferating cell nuclear antigen (PCNA) . The compound’s ability to bind to metal ions also plays a role in its biological activity, as it can form stable complexes that interfere with cellular processes .
相似化合物的比较
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyridine ring structure and have been studied for their antiproliferative activity.
Phenylethynyl derivatives:
Uniqueness
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine is unique due to its specific combination of phenylethynyl and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
CAS 编号 |
741264-92-6 |
|---|---|
分子式 |
C23H15N3 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-(2-phenylethynyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H15N3/c1-2-8-18(9-3-1)12-13-19-16-22(20-10-4-6-14-24-20)26-23(17-19)21-11-5-7-15-25-21/h1-11,14-17H |
InChI 键 |
KVMFPKHXMYPBMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
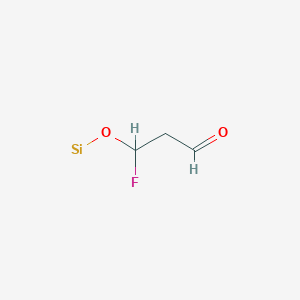
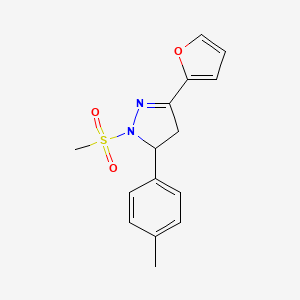
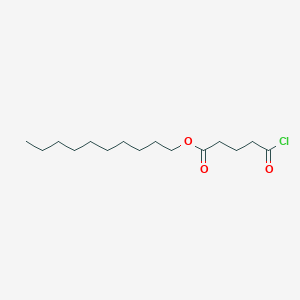
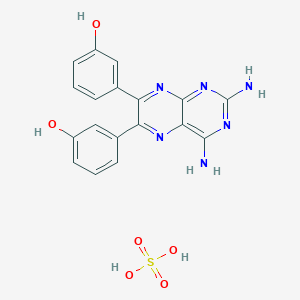

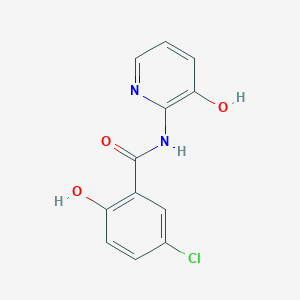
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
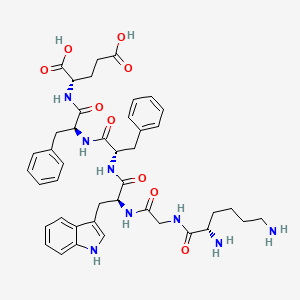
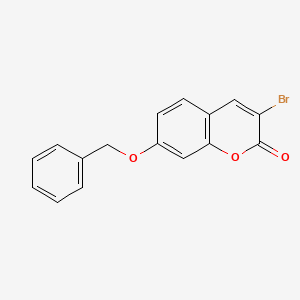
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
